molecular formula C13H10F2O B064791 4-(Difluoromethoxy)biphenyl CAS No. 175838-98-9

4-(Difluoromethoxy)biphenyl

Cat. No. B064791
M. Wt: 220.21 g/mol
InChI Key: QPQOBTBELMMKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)biphenyl is a compound of interest due to its unique properties and potential applications in various fields of materials science and chemistry. Its structure, consisting of a biphenyl moiety substituted with a difluoromethoxy group, contributes to its distinct physical and chemical behaviors.

Synthesis Analysis

The synthesis of 4-(Difluoromethoxy)biphenyl derivatives and related compounds involves several key strategies, including traditional polycondensation and photoredox-catalyzed reactions. For instance, polyimides derived from perfluorobiphenyl groups connected by ether bonds exhibit high optical transparency and good thermal properties, as demonstrated by Yeo et al. (2015) (Yeo, Goh, Ku, & You, 2015). Zhang, Tang, and Dolbier (2015) highlighted a photoredox-catalyzed method for difluoromethylation of biphenyl isocyanides, leading to the synthesis of phenanthridines (Zhang, Tang, & Dolbier, 2015).

Scientific Research Applications

  • Synthesis and Characterization :

  • Organic Electronics :

    • Development of high-efficiency green and sky blue phosphorescent OLEDs using electron-rich 4-substituted spirobifluorenes (Quinton et al., 2017).
  • Environmental Science :

    • Degradation mechanism of dioxins during mechanochemical treatment, involving chlorobiphenyls (Nomura et al., 2005).
  • Liquid Crystals :

    • Investigation into the structure, flexibility, and mesogenic properties of biphenyl derivatives, including 4-methoxy-4′-cyanobiphenyl and its fluorinated derivatives (Emsley et al., 1994).
  • Vibrational Spectra Analysis :

    • Study of the vibrational spectra of difluorobiphenyl-d8 and its implications on the structure of biphenyls (Pulham & Steele, 1984).
  • Pharmacology and Toxicology :

    • Research on halogen substituents at the 4- and 4'-positions of biphenyl and their influence on hepatic function in rats (Ecobichon et al., 1977).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

1-(difluoromethoxy)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQOBTBELMMKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570929
Record name 4-(Difluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)biphenyl

CAS RN

175838-98-9
Record name 4-(Difluoromethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)biphenyl
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)biphenyl
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethoxy)biphenyl
Reactant of Route 4
Reactant of Route 4
4-(Difluoromethoxy)biphenyl
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethoxy)biphenyl
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethoxy)biphenyl

Citations

For This Compound
2
Citations
F Wang, L Zhang, J Zheng, J Hu - Journal of Fluorine Chemistry, 2011 - Elsevier
We have investigated the different chlorodifluoromethyl aryl ketones 1a–1g and sulfones 2a–2h as difluorocarbene reagents for O- and N-difluoromethylations. It was found that the …
Number of citations: 45 www.sciencedirect.com
F Wang, W Huang, J Hu - Chinese Journal of Chemistry, 2011 - Wiley Online Library
Difluoromethyltri(n‐butyl)ammonium chloride 1 was found to be an effective difluorocarbene reagent for O‐, S‐, N‐, C‐difluoromethylation under basic conditions. It is particularly …
Number of citations: 82 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.